5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine: is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. This particular compound features a thiadiazole ring substituted with a methylthioethyl group and an amine group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylthio)carbonthioyl hydrazones with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives.
Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound, known for its broad spectrum of biological activities.
2-Amino-1,3,4-thiadiazole: Similar structure but lacks the methylthioethyl group, leading to different reactivity and biological properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Similar but with a methyl group instead of a methylthioethyl group.
Uniqueness
5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methylthioethyl and amine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(1-methylsulfanylethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBROPIITXGDDAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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